2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a 4-(3-methylbenzoyl)piperazinyl moiety. The 4-position is occupied by a carbonitrile group.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16-5-4-6-18(13-16)23(29)27-9-11-28(12-10-27)24-19(15-25)26-22(32-24)17-7-8-20(30-2)21(14-17)31-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZIDDQNMOFKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Functional group modifications: Various functional groups, such as the dimethoxyphenyl and methylbenzoyl groups, are introduced through specific reactions like Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences :
- 2-position : Furyl vs. 3,4-dimethoxyphenyl.
- Benzoyl substituent : 3-Chloro vs. 3-methyl.
- The furyl group may reduce steric bulk compared to the dimethoxyphenyl, possibly improving solubility but decreasing aromatic interactions .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences :
- 2-position : 4-Fluorophenyl vs. 3,4-dimethoxyphenyl.
- Benzoyl substituent : 4-Fluoro vs. 3-methyl.
- Functional Implications :
2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ()
- Structural Differences :
- 2-position : Ethenyl-linked 3,4-dimethoxyphenyl vs. direct attachment.
- Piperazinyl substituent : Thiophene-2-carbonyl vs. 3-methylbenzoyl.
- Thiophene introduces sulfur-based interactions, differing from the hydrophobic 3-methylbenzoyl group .
Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (, Compound 6e)
- Core Heterocycle : Isoxazole vs. oxazole.
- Substituents :
- Piperazine : Protected as a tert-butyl carbamate vs. free 3-methylbenzoyl-piperazine.
- 3,4-Dimethoxyphenyl : Attached via an isoxazole-thiopyrimidine bridge.
- Functional Implications :
Key Structure-Activity Relationship (SAR) Insights
- 2-Position Substitutions :
- Benzoyl Substituents :
- Piperazine Modifications :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (referred to as DMO-MBZP) belongs to the class of oxazole-carbonitriles. Its unique structural features suggest potential biological activities that merit investigation. This article reviews the biological activity of DMO-MBZP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
DMO-MBZP comprises several functional groups:
- Oxazole ring: Known for its diverse biological activities.
- Dimethoxyphenyl group: Implicated in various pharmacological effects.
- Piperazine moiety: Often associated with neuroactive properties.
These features indicate a promising profile for biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown efficacy against various cancer cell lines. The presence of the piperazine group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Case Study:
In a study evaluating the cytotoxic effects of oxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to DMO-MBZP demonstrated notable antiproliferative effects. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic enhancement of cytotoxicity, suggesting that DMO-MBZP could be explored in combination therapies for breast cancer treatment .
Antimicrobial Activity
The antimicrobial potential of DMO-MBZP is supported by findings from related compounds. Research has shown that oxazole derivatives can exhibit both antibacterial and antifungal activities. For example, certain pyrazole derivatives have been reported to possess significant antifungal activity against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxazole derivatives | Cytotoxicity in MCF-7 and MDA-MB-231 |
| Antimicrobial | Pyrazole derivatives | Antifungal effects against pathogens |
The mechanisms through which DMO-MBZP exerts its biological effects are likely multifaceted:
- Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanisms: The structural components may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Future Directions
Further research is warranted to elucidate the precise mechanisms of action for DMO-MBZP and to explore its therapeutic potential in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and synergistic effects with other drugs will be crucial for developing effective treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
